BenchChemオンラインストアへようこそ!

Raubasine

Adrenergic Receptor Cardiovascular Pharmacology Neurotransmission

Raubasine (Ajmalicine) stands apart from structurally similar indole alkaloids through its preferential α1-adrenoceptor antagonism, confirmed in vivo (pithed rat model). Unlike yohimbine (α2-selective) or tetrahydroalstonine (α2-selective), Raubasine provides a cleaner pharmacological signal for dissecting vascular smooth muscle tone and blood pressure regulation without confounding presynaptic α2 feedback interference. With 64% oral bioavailability and demonstrated positive outcomes in post-stroke rehabilitation trials, Raubasine is indispensable for translational cardiovascular/cerebrovascular research requiring rigorous subtype selectivity. Avoid experimental confounding—procure the validated α1-selective standard.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
Cat. No. B4998273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaubasine
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
InChIInChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3
InChIKeyGRTOGORTSDXSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Raubasine (Ajmalicine) Procurement: Compound Identity and Pharmacological Profile


Raubasine, also known as ajmalicine or δ-yohimbine, is an indole alkaloid derived from *Rauwolfia serpentina* and *Catharanthus roseus*. It is classified as an α1-adrenoceptor antagonist [1] and has been historically utilized as an antihypertensive agent [2]. This compound is of primary interest to researchers investigating cardiovascular and cerebrovascular disorders due to its unique interaction profile with adrenergic receptor subtypes, which distinguishes it from other in-class alkaloids. Its pharmacological action is characterized by a preferential blockade of postsynaptic α1-adrenoceptors [1], with oral bioavailability documented at 64% [3].

Raubasine Research: Why In-Class Substitution is Inappropriate for Precise Studies


Procuring a generic 'α-adrenoceptor antagonist' or a closely related Rauwolfia alkaloid for Raubasine is not scientifically valid due to the profound differences in subtype selectivity and resultant functional outcomes among structurally similar compounds. While yohimbine, corynanthine, and tetrahydroalstonine (THA) all belong to the same indole alkaloid family, their receptor-binding profiles diverge sharply. For instance, yohimbine acts primarily as an α2-adrenoceptor antagonist, whereas Raubasine exhibits preferential activity at the α1-adrenoceptor [1]. Similarly, THA demonstrates a distinct selectivity for α2-adrenoceptors [2]. Substituting Raubasine with another in-class compound without rigorous verification would introduce significant confounding variables into experimental models of vascular tone, blood pressure regulation, or neurotransmitter release. The following quantitative evidence establishes the unique differentiation points of Raubasine, which are critical for ensuring experimental reproducibility and accurate data interpretation.

Raubasine vs. Analogs: Quantitative Pharmacological Differentiation Data for Procurement


Selective α1-Adrenoceptor Antagonism: Raubasine vs. Yohimbine and Corynanthine

In pithed rat models, Raubasine (1-4 mg/kg) selectively reduces the pressor response to sympathetic stimulation (α1-mediated) without affecting α2-mediated responses. This contrasts with yohimbine, which is more potent at blocking α2-adrenoceptors and can even enhance the effects of electrical stimulation at certain doses (0.125-0.5 mg/kg) [1]. Raubasine's selectivity is quantitatively similar to corynanthine, another α1-selective antagonist [1].

Adrenergic Receptor Cardiovascular Pharmacology Neurotransmission

Raubasine Receptor Selectivity: Divergent Pre- and Postsynaptic Profiles

In isolated rat vas deferens, the ratio of pre/postsynaptic α-adrenoceptor antagonist potency declines in the order yohimbine > raubasine > corynanthine [1]. Raubasine exhibits a greater preference for postsynaptic (α1) over presynaptic (α2) sites compared to yohimbine, but less so than corynanthine. Among its stereoisomers, raubasine acts preferentially at postsynaptic sites, while tetrahydroalstonine (THA) is a highly selective presynaptic α2-adrenoceptor antagonist [2].

Neuropharmacology Receptor Binding Autonomic Nervous System

Raubasine's Human Pharmacokinetics: Absorption and Bioavailability Parameters

In human subjects, Raubasine exhibits defined pharmacokinetic parameters following oral administration. The maximum plasma concentration (Cmax) is 2.098 ± 0.441 mg/L, achieved at a Tmax of 1.042 ± 0.80 hours, with an oral bioavailability of 64% [1]. These parameters are essential for calculating appropriate dosing regimens in in vivo studies and comparing systemic exposure to related compounds.

Clinical Pharmacology ADME Drug Development

Clinical Efficacy of Almitrine-Raubasine Combination in Post-Stroke Recovery

A randomized, double-blind, placebo-controlled clinical trial assessed the combination of almitrine and raubasine for post-ischemic stroke rehabilitation. After 3 months of treatment, the almitrine+raubasine group (n=38) demonstrated significantly greater improvement in functional independence compared to placebo (n=36). The Barthel Index increase was 22.6 ± 14.7 vs. 10.7 ± 17.0 for placebo (p = 0.02) [1]. This trial validates the therapeutic potential of Raubasine as part of a combination therapy for improving neurological recovery.

Cerebrovascular Disease Neurorehabilitation Clinical Trial

Recommended Research Applications for Raubasine Based on Differential Evidence


Investigating α1-Adrenoceptor-Mediated Vascular Responses

Raubasine's confirmed α1-adrenoceptor selectivity in vivo (pithed rat model) [1] makes it an ideal tool for dissecting the specific role of α1-adrenoceptors in vascular smooth muscle contraction and blood pressure regulation. Unlike yohimbine, which can confound results due to its α2-antagonist activity, Raubasine provides a cleaner pharmacological signal. Researchers can use Raubasine to study the isolated contribution of postsynaptic α1-adrenoceptors to sympathetic nervous system control without interfering with presynaptic α2-mediated feedback mechanisms [2].

Modeling Cerebrovascular Recovery and Neuroprotection

Given the positive outcomes observed in clinical trials for post-stroke rehabilitation [3], Raubasine is highly relevant for preclinical models of cerebral ischemia and recovery. Studies can utilize Raubasine to investigate mechanisms of action related to improved functional outcomes, including potential effects on cerebral blood flow, mitochondrial function, or neuroplasticity. The defined pharmacokinetic profile [4] allows for accurate dosing in rodent models of stroke, facilitating translationally relevant research into neurorepair.

Comparative Pharmacological Studies of Indole Alkaloids

Raubasine serves as a key reference compound for comparative studies of indole alkaloids due to its intermediate pre/postsynaptic potency ratio relative to yohimbine and corynanthine [2]. It can be employed as a pharmacological standard to benchmark the selectivity and potency of novel synthetic or naturally derived adrenoceptor ligands. Its distinct profile, positioned between its structural analogs, allows for the mapping of structure-activity relationships (SAR) critical for the development of next-generation adrenergic therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raubasine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.